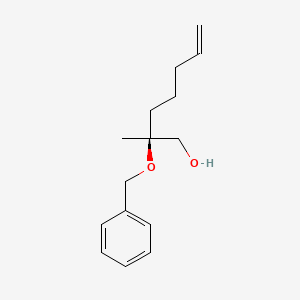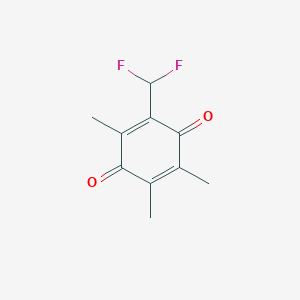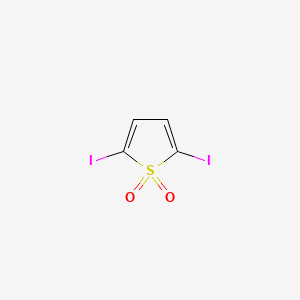
2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione is a chemical compound with the molecular formula C4H2I2O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of two iodine atoms at positions 2 and 5, along with a dione functional group, makes this compound unique and of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione typically involves the iodination of thiophene derivatives. One common method is the reaction of thiophene-1,1-dioxide with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the 2 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of thiophene derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Thiophene derivatives without iodine atoms.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The presence of iodine atoms enhances its reactivity and ability to form strong interactions with biological molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2,5-Dibromo-1H-1lambda~6~-thiophene-1,1-dione: Similar structure but with bromine atoms instead of iodine.
2,5-Dichloro-1H-1lambda~6~-thiophene-1,1-dione: Contains chlorine atoms instead of iodine.
Thiophene-1,1-dioxide: Lacks halogen atoms but shares the thiophene and dione structure.
Uniqueness: 2,5-Diiodo-1H-1lambda~6~-thiophene-1,1-dione is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties
Properties
CAS No. |
143810-43-9 |
|---|---|
Molecular Formula |
C4H2I2O2S |
Molecular Weight |
367.93 g/mol |
IUPAC Name |
2,5-diiodothiophene 1,1-dioxide |
InChI |
InChI=1S/C4H2I2O2S/c5-3-1-2-4(6)9(3,7)8/h1-2H |
InChI Key |
ZDLUNYRDWXKFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(S(=O)(=O)C(=C1)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


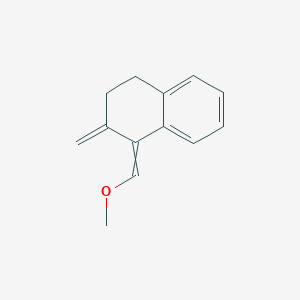
![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
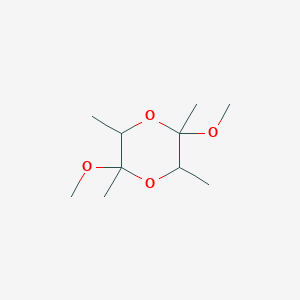
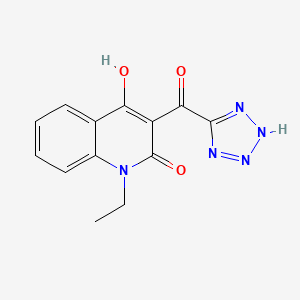
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)

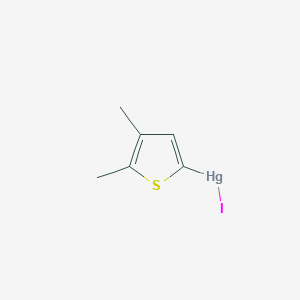
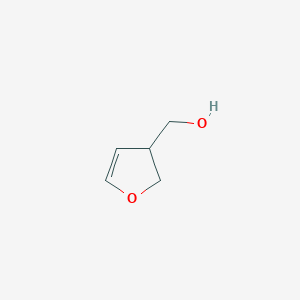

![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
